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molecular formula C14H20N2O B8705720 4-Methyl-N-(piperidin-4-ylmethyl)benzamide

4-Methyl-N-(piperidin-4-ylmethyl)benzamide

Cat. No. B8705720
M. Wt: 232.32 g/mol
InChI Key: RVYBKQUWHFMRGB-UHFFFAOYSA-N
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Patent
US04310532

Procedure details

N-(4-pyridylmethyl)-p-methylbenzamide was synthesized from p-toluoyl chloride and 4-pryidylmethylamine in the same manner as employed in Example 1 above. The pure product has a melting point 142.7° C., yield of 87.7%. The intermediate product was converted to pure N-(4-piperidinylmethyl)-p-methylbenzamide as previously described (Example 1); melting point 226.6° C., yield 70.7%, and evaluated according to Tables I, II, and III.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
III
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C1(C)C=CC(C(Cl)=O)=CC=1.[NH:11]1[CH2:16][CH2:15][CH:14]([CH2:17][NH:18][C:19](=[O:27])[C:20]2[CH:25]=[CH:24][C:23]([CH3:26])=[CH:22][CH:21]=2)[CH2:13][CH2:12]1>>[N:11]1[CH:16]=[CH:15][C:14]([CH2:17][NH:18][C:19](=[O:27])[C:20]2[CH:21]=[CH:22][C:23]([CH3:26])=[CH:24][CH:25]=2)=[CH:13][CH:12]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)C(=O)Cl)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCC(CC1)CNC(C1=CC=C(C=C1)C)=O
Step Three
Name
II
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
III
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1=CC=C(C=C1)CNC(C1=CC=C(C=C1)C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 87.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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